molecular formula C24H23NO5S B281302 Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281302
M. Wt: 437.5 g/mol
InChI Key: IISKUYWRHRYRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as MTMNF3, is a chemical compound that is widely used in scientific research. It is a naphthofuran derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its high potency, which makes it a potential candidate for the treatment of various diseases. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One direction is to further investigate its mechanism of action, which can lead to the development of more effective treatments for cancer and inflammatory diseases. Another direction is to study its pharmacokinetics and pharmacodynamics, which can lead to the development of more efficient drug delivery systems. In addition, further studies are needed to evaluate its safety and toxicity, which can facilitate its clinical development.

Synthesis Methods

Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is synthesized using a multi-step process that involves the condensation of 2-methyl-1,4-naphthoquinone with 2,4,5-trimethylbenzenesulfonyl chloride, followed by amination with methylamine and esterification with methanol. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C24H23NO5S

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H23NO5S/c1-13-10-15(3)21(11-14(13)2)31(27,28)25-20-12-19-22(24(26)29-5)16(4)30-23(19)18-9-7-6-8-17(18)20/h6-12,25H,1-5H3

InChI Key

IISKUYWRHRYRRX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C

Origin of Product

United States

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